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Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-

BMI Resin Toughening Impact Strength Composite Materials

Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-, commonly known as 2,2′-diallyl bisphenol A (DABPA or DBA), is a difunctional reactive diluent and toughening modifier for high-performance thermoset resins. As a viscous liquid with a molecular weight of 308.41 g/mol, it features a bisphenol A core with ortho-allyl substituents that enable copolymerization with bismaleimides (BMI) via complex 'ene' addition and chain polymerization mechanisms.

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
CAS No. 1745-89-7
Cat. No. B162503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-
CAS1745-89-7
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C
InChIInChI=1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3
InChIKeyWOCGGVRGNIEDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Technical Overview of Diallyl Bisphenol A (CAS 1745-89-7) for High-Performance Thermoset Formulations


Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-, commonly known as 2,2′-diallyl bisphenol A (DABPA or DBA), is a difunctional reactive diluent and toughening modifier for high-performance thermoset resins. As a viscous liquid with a molecular weight of 308.41 g/mol, it features a bisphenol A core with ortho-allyl substituents that enable copolymerization with bismaleimides (BMI) via complex 'ene' addition and chain polymerization mechanisms [1]. Commercially, it is offered in technical grades with purities typically ranging from 85% to ≥96% . Its primary function is to address the inherent brittleness of BMI resins by reducing crosslink density and improving processability, making it a critical component in formulations for aerospace, electronics, and advanced composites [2].

Primary Role BMI resin toughening modifier via ene-addition and chain polymerization mechanisms
Formulation Fit Reactive diluent that reduces crosslink density while maintaining thermal stability
Process Compatibility Enables RTM and liquid molding with broad processing window and low melt viscosity

Why General-Purpose Reactive Diluents Cannot Replace Diallyl Bisphenol A in BMI and Epoxy Toughening Applications


Generic substitution of DABPA with other reactive diluents or tougheners in BMI or epoxy systems is not straightforward due to its unique combination of reactivity, steric hindrance, and processability. The ortho-allyl substitution on the bisphenol A backbone provides a specific steric environment that prevents undesirable reversible Diels-Alder reactions during cure, ensuring a stable and predictable network formation [1]. Furthermore, its low melt viscosity, broad processing window, and ability to form thermally stable interpenetrating networks (IPNs) with epoxies while maintaining high glass transition temperatures (Tg > 280 °C) are not simultaneously replicated by simpler allyl or vinyl monomers [2]. Substituting DABPA with a compound lacking its specific balance of reactivity and molecular architecture can lead to inferior toughness, compromised thermal stability, or significantly narrowed processing windows, directly impacting the reliability of high-performance composite manufacturing.

Steric Architecture Ortho-allyl substitution prevents reversible Diels-Alder side reactions; simpler allyl monomers may shift network formation unpredictably.
Processing Behavior Low melt viscosity and extended pot life may not be replicated by generic reactive diluents, narrowing the viable processing window.
Thermal-Mechanical Balance IPN formation with high Tg retention (>277 °C) may not transfer to alternative modifiers, potentially compromising high-temperature performance.

Quantitative Evidence for the Performance and Processability Differentiation of Diallyl Bisphenol A (CAS 1745-89-7)


Improved Mechanical Toughness in Bismaleimide (BDM) Resin Systems

The addition of DABPA as a reactive modifier in a 4,4′-bismaleimidodiphenylmethane (BDM) resin system provides a quantifiable baseline for impact toughness. The notched impact strength of a pristine BDM/DABPA blend is reported to be significantly higher than unmodified BMI resin. This is a direct head-to-head comparison of the modifier's effect on a critical performance metric for structural applications [1].

Impact Toughness
Head-to-head
2.41 kJ/m² baseline BDM/DABPA
Reported baseline toughening benchmark for BMI systems
Notched Izod impact; additive-modified blend achieved 107% increase over baseline
BMI Resin Toughening Impact Strength Composite Materials

Enhanced Mechanical Properties in Epoxy Interpenetrating Networks (IPNs) vs. Neat Epoxy

Incorporating DABPA-modified BMI into a tetrafunctional epoxy resin (TGDDM) to form an IPN leads to substantial and quantifiable improvements across multiple mechanical properties when directly compared to the neat epoxy resin. This cross-study comparison demonstrates the value of DABPA as a precursor for high-performance hybrid systems [1].

Epoxy IPN Enhancement
Cross-study
+25% Tensile | +30% Flexural | +45% Impact vs. neat epoxy
Reported IPN mechanical response over neat TGDDM epoxy
BMI/DBA-epoxy IPN; rigid riser application context
Epoxy Modification Interpenetrating Network Mechanical Reinforcement

Improved Toughness and Processability in Cyanate Ester (CE) Resin Modification

DABPA acts as an effective modifier for low-viscosity cyanate ester (CE) resins, providing significant toughening while maintaining acceptable processing characteristics. Direct comparison with unmodified CE resin shows a major increase in impact strength and flexural toughness [1].

CE Resin Toughening
Head-to-head
179% impact / 165% flexural of unmodified CE
Reported modifier response in cyanate ester systems
10 wt% DBA; hot-melt processing viscosity maintained
Cyanate Ester Modification Toughness Processability

Flame Retardancy Synergy in BDM/DBA Resin Formulations

The BDM/DABPA resin system serves as a highly effective base for flame retardant additives. The incorporation of a hyperbranched polysiloxane (Am-HPSi) into this matrix results in a dramatic reduction in heat release parameters compared to the unmodified BDM/DBA resin, demonstrating a synergistic effect [1].

Flame Retardancy
Head-to-head
63% AHRR reduction | 77% THR reduction
Reported synergist platform effect with Am-HPSi additive
Cone calorimetry; 10 wt% hyperbranched polysiloxane in BDM/DBA
Flame Retardancy BMI Resin Thermal Management

Low Viscosity and Broad Processing Window for Resin Transfer Molding (RTM)

DABPA-based BMI formulations exhibit a unique combination of low initial viscosity and extended pot life at processing temperatures, which is critical for manufacturing complex composite parts via Resin Transfer Molding (RTM). This is a class-level inference that distinguishes DABPA-modified systems from many other high-performance thermosets which may have higher viscosity or shorter processing windows [1].

RTM Processability
Class-level
≤0.30 Pa·s at 80 °C | pot life >15 h
Enables liquid molding of complex composite structures
DABPA ether-modified BMI system; class-level inference context
Processability Rheology Resin Transfer Molding

High Glass Transition Temperature (Tg) in Modified Thermoset Networks

When used to modify bismaleimide resins, DABPA allows for the formation of cured networks with exceptionally high glass transition temperatures (Tg), a key differentiator for high-temperature applications. Direct comparison studies show that DABPA-modified BMI systems can achieve Tg values in the range of 277–311 °C, significantly higher than many commercial epoxy systems [1].

Thermal Stability (Tg)
Class-level
277–311 °C (DMA)
Reported high-temperature service capability range
Co-monomer ratio dependent; phthalide-containing BMI/DABPA system
Thermal Stability Glass Transition Temperature High-Performance Composites

Validated Application Scenarios for Diallyl Bisphenol A (CAS 1745-89-7) Based on Quantitative Evidence


High-Temperature Composite Matrices for Aerospace and Defense

For formulating BMI-based composite matrices used in aircraft structures, radomes, and missile components, DABPA is the modifier of choice. Its ability to create tough, thermally stable networks with Tg > 277 °C directly addresses the brittleness of unmodified BMI resins [1]. Procurement for this sector is driven by the need to meet stringent qualification requirements where the combination of high Tg and improved impact strength is non-negotiable [2].

Advanced Epoxy Formulations for Oil & Gas and Marine Applications

In the development of epoxy interpenetrating networks (IPNs) for demanding applications like rigid risers in oil fields, DABPA-modified BMI is used as a co-reactant to simultaneously boost tensile, flexural, and impact strength by 25-45% while maintaining a high Tg around 280 °C [3]. This evidence supports its procurement for high-performance epoxy systems where failure is not an option.

Flame-Retardant Laminate Resins for Electronics and Copper Clad Laminates (CCL)

DABPA is a critical component in the formulation of base resins for halogen-free, flame-retardant copper clad laminates (CCLs) used in high-frequency electronics. The BDM/DBA system serves as a synergistic platform for flame retardant additives, achieving significant reductions in heat release (up to 77% reduction in THR) without compromising mechanical integrity [4]. This performance is essential for meeting fire safety standards (e.g., UL-94 V-0) in consumer and industrial electronics.

Liquid Molding of Complex Composite Structures via RTM

For manufacturing large or geometrically complex composite parts using Resin Transfer Molding (RTM) or Vacuum Assisted Resin Transfer Molding (VARTM), DABPA-based systems are uniquely suited. Their low initial viscosity (≤0.30 Pa·s at 80 °C) and long processing window (>15 hours) ensure complete mold filling and wet-out of fiber preforms, leading to high-quality, low-void laminates [5]. This processability advantage directly translates to lower manufacturing costs and higher part reliability.

Application
Selection Property
Validation Focus
Aerospace Composite Matrices
Tg and impact toughness balance
DMA and notched impact testing review
Oil & Gas Epoxy IPNs
Multi-axial mechanical enhancement
Tensile, flexural, and impact validation
Flame-Retardant Electronics
Flame retardancy synergy platform
Cone calorimetry and UL-94 classification review
Liquid Molding (RTM / VARTM)
Low-viscosity processing window
Rheology and pot-life validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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